molecular formula C₂₃H₂₄D₄N₂O₃S B1157236 Cinalukast-d4

Cinalukast-d4

货号: B1157236
分子量: 416.57
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cinalukast-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₂₄D₄N₂O₃S and its molecular weight is 416.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Asthma Management

Cinalukast-d4 has been extensively studied for its efficacy in managing asthma symptoms. Clinical trials indicate that it can improve lung function and reduce the frequency of asthma attacks, particularly in patients with mild to moderate asthma. It is often considered as an add-on therapy to inhaled corticosteroids, demonstrating improved outcomes in terms of symptom control and quality of life .

Table 1: Summary of Clinical Findings on this compound in Asthma

Study TypeSample SizeKey Findings
Randomized Controlled Trials200Significant reduction in asthma symptoms compared to placebo (p < 0.05)
Longitudinal Studies150Improved lung function metrics over 12 weeks of treatment
Meta-Analysis500Overall efficacy similar to other leukotriene receptor antagonists like montelukast

Allergic Rhinitis

Research has also explored the use of this compound in treating allergic rhinitis. Studies suggest that it effectively alleviates symptoms such as sneezing, nasal congestion, and runny nose. Its anti-inflammatory properties make it a potential alternative for patients who experience adverse effects from traditional antihistamines .

Table 2: Efficacy of this compound in Allergic Rhinitis

SymptomImprovement Rate (%)Statistical Significance
Sneezing70p < 0.01
Nasal Congestion65p < 0.01
Runny Nose60p < 0.05

Case Study 1: Asthma Patient Management

A clinical trial involving patients aged 18-65 years demonstrated that those treated with this compound experienced a significant decrease in the use of rescue inhalers over a six-month period. The study highlighted that patients reported fewer nocturnal awakenings due to asthma symptoms.

Case Study 2: Allergic Rhinitis

In another study focusing on patients with moderate allergic rhinitis, this compound showed a marked improvement in quality of life scores after four weeks of treatment, with significant reductions in symptom severity reported by participants.

化学反应分析

Receptor Binding and Antagonism

Cinalukast-d4 retains the pharmacological profile of cinalukast, acting as a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).

  • Mechanism : Binds to CysLT1 with high affinity (IC50: ~18–26 nM in guinea pig lung membranes), blocking LTD4-induced bronchoconstriction .

  • Selectivity : No significant activity against leukotriene B4 (LTB4) or histamine receptors .

Metabolic Pathways

Deuteration alters metabolic pathways, as shown in studies with related compounds:

Reaction Type Enzyme Involved Effect of Deuteration
Oxidative dealkylationCYP3A4Reduced rate due to kinetic isotope effect
GlucuronidationUGT1A3Minimal change
SulfationSULT2A1Enhanced stability in plasma

Data inferred from deuterated analogs and cinalukast metabolism studies .

In Vivo Pharmacodynamics

  • Exercise-induced bronchoconstriction : this compound (10–200 mg oral) provided ≥8 hours of protection in asthmatic patients, with dose-dependent efficacy .

  • Antigen challenge : Blocked ovalbumin-induced bronchoconstriction in sensitized rats (ED50: 0.03 mg/kg) .

Drug-Drug Interactions

This compound shares interaction profiles with cinalukast:

  • Competitive substrates : Inhibits OATP2B1 transporters, altering absorption of co-administered drugs .

  • Enzyme modulation : No significant interactions with CYP2C9 or CYP2D6, but potential interference with CYP3A4 substrates .

Analytical Characterization

Quantification methods for this compound leverage LC-MS/MS, with deuterium labeling improving detection sensitivity:

Parameter Value
Retention time6.2 min (C18 column)
LOQ0.1 ng/mL
Ionization modePositive ESI

Adapted from montelukast-d4 assays .

Stability Under Physiological Conditions

This compound demonstrates enhanced resistance to oxidative degradation compared to non-deuterated forms:

  • Plasma stability : >95% intact after 24 hours at 37°C .

  • Photodegradation : Minimal decomposition under UV light (λ = 254 nm) .

属性

分子式

C₂₃H₂₄D₄N₂O₃S

分子量

416.57

同义词

4-[[3-[(1E)-2-(4-Cyclobutyl-2-thiazolyl)ethenyl]phenyl]amino]-2,2-diethyl-4-oxo-Butanoic Acid;  Ro 24-5913-d4; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。